10-Nonadecenoic acid
Overview
Description
10-Nonadecenoic acid, also known as cis-10-Nonadecenoic acid, is a monounsaturated fatty acid . It is a C19:1 monounsaturated fatty acid . The empirical formula is C19H36O2 . The CAS number is 73033-09-7 .
Molecular Structure Analysis
The molecular formula of 10-Nonadecenoic acid is C19H36O2 . The average mass is 296.488 Da and the monoisotopic mass is 296.271515 Da . The SMILES string representation is CCCCCCCCC=CCCCCCCCC(O)=O
.
Physical And Chemical Properties Analysis
10-Nonadecenoic acid is a liquid at room temperature . It has a molecular weight of 296.49 .
Scientific Research Applications
Role in Conjugated Linoleic Acid Production
10-Nonadecenoic acid plays a significant role in the production of conjugated linoleic acid (CLA) in lactobacilli and bifidobacteria. It acts as an intermediate, being first transformed from linoleic acid and then converted to CLA, a compound known for its health benefits. This process, especially in bifidobacteria, is crucial for understanding the synthesis and accumulation of CLA (Gao et al., 2019).
Antiallergic and Anti-Inflammatory Effects
10-Nonadecenoic acid demonstrates antiallergic and anti-inflammatory effects. In a study on NC/Nga mice, a model for atopic dermatitis, feeding with this acid decreased plasma immunoglobulin E levels and skin inflammation. It also influenced the balance of Th1/Th2 cells, suggesting a potential role in immunomodulation and skin health (Kaikiri et al., 2017).
Characterization and Industrial Production
10-Nonadecenoic acid has been characterized for its potential in industrial production. Research shows that it possesses anti-fungal and anti-inflammatory properties, making it an emerging functional fatty acid. Optimized biocatalysis conditions for its production have been explored, highlighting its industrial relevance and potential applications (Peng et al., 2021).
Antifungal Activity
Lactobacilli convert linoleic acid to 10-Nonadecenoic acid, which demonstrates antifungal activity. This conversion impacts cellular membrane physiology and properties, with potential applications in controlling fungal growth and infections (Chen et al., 2016).
Anti-Diabetic Properties
10-Nonadecenoic acid exhibits strong anti-alpha-glucosidase activity, which is relevant in diabetes management. Its inhibitory effect on this enzyme was found to be more potent than some commercially available antidiabetic remedies, suggesting its potential as a natural therapeutic agent for diabetes (Paul et al., 2010).
Safety And Hazards
The safety data sheet for 10-Nonadecenoic acid indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
properties
IUPAC Name |
(E)-nonadec-10-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21/h9-10H,2-8,11-18H2,1H3,(H,20,21)/b10-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBOWBNGUEWHNQZ-MDZDMXLPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
10-Nonadecenoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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